N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide
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Overview
Description
“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 90-93°C, a density of 1.215, and solubility in DMSO and ethanol . It is a solid and off-white in color .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Zhang et al. (2020) highlights a highly efficient and green protocol for synthesizing 2,4-diphenyl thiazole analogs, which are important organic intermediates with multiple biological properties. This method involves fewer reaction steps and milder conditions compared to traditional methods (Zhang et al., 2020).
Pharmaceutical Co-crystals
- Research by Aitipamula et al. (2012) on pharmaceutical cocrystals of ethenzamide (a compound structurally related to the chemical ) revealed that cocrystals can have enhanced solubility and dissolution rates compared to the parent drug. This indicates the potential of using similar chemical structures in developing better drug formulations (Aitipamula et al., 2012).
Anticonvulsant Properties
- Colabufo et al. (2001) utilized a compound structurally similar to "N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide" as a probe for determining the dopamine D(4) receptor density in rat striatum, indicating potential applications in neurological research (Colabufo et al., 2001).
Quality Control and Analytical Methods
- A study by Sych et al. (2018) on the development of quality control methods for potential anticonvulsants among derivatives of 1,3,4-thiadiazole (a structural component similar to the chemical ) underlines the importance of reliable analytical techniques in the standardization and evaluation of new medicinal substances (Sych et al., 2018).
Antimicrobial Activities
- Research by Faizi et al. (2017) into 4-thiazolidinone derivatives, structurally related to "this compound", showed considerable anticonvulsant activity in tests, with some compounds also demonstrating sedative-hypnotic activity without impairing learning and memory. This suggests potential applications in developing new therapeutic agents (Faizi et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is soluble in dmso and ethanol, which may influence its bioavailability .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in DMSO and ethanol suggests that the presence of these solvents could influence its bioavailability . Additionally, its stability is noted to be up to 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20°C for up to 3 months .
Safety and Hazards
The safety data sheet for “N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide” indicates that it has a GHS07 signal word, which means it is a warning. The hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14(2)26-19-9-5-15(6-10-19)20(25)23-12-11-18-13-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZMUYXSFWPIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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